molecular formula C12H12N4 B1463120 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1159820-21-9

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B1463120
CAS No.: 1159820-21-9
M. Wt: 212.25 g/mol
InChI Key: UNDAUDOXWZJQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound binds to the active site of PLK4, inhibiting its activity and thereby affecting cell cycle regulation. Additionally, this compound exhibits interactions with other proteins involved in cell proliferation and survival, making it a valuable tool for cancer research .

Cellular Effects

This compound has been observed to influence various cellular processes. It induces cell cycle arrest and apoptosis in cancer cells, particularly breast cancer cells . The compound affects cell signaling pathways by inhibiting PLK4, leading to disrupted centriole duplication and impaired cell division. Furthermore, it impacts gene expression and cellular metabolism, contributing to its antiproliferative effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PLK4. By occupying the active site of PLK4, the compound inhibits its kinase activity, preventing the phosphorylation of downstream targets essential for centriole duplication . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good plasma stability with a half-life exceeding 289.1 minutes and liver microsomal stability with a half-life over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged biochemical interactions. Long-term studies have shown that this compound maintains its inhibitory effects on PLK4 and continues to induce cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PLK4 activity and induces antiproliferative effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships have been studied to establish safe and effective dosage ranges for potential clinical use .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by liver microsomes . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The distribution of the compound within tissues is crucial for its therapeutic potential, as it determines the concentration and duration of its activity .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on PLK4 and other target proteins . Post-translational modifications and targeting signals contribute to the precise localization of the compound, ensuring its effective interaction with biomolecules .

Properties

IUPAC Name

2-cyclopropyl-6-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDAUDOXWZJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249756
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-21-9
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.